GDP-D-mannose disodium salt

Descripción general

Descripción

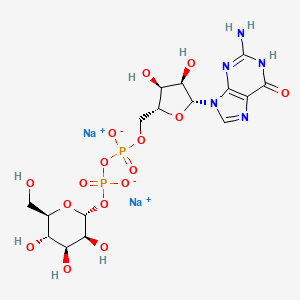

GDP-D-mannose disodium salt is an invaluable compound that plays a pivotal role in the research of disorders pertaining to compromised glucose metabolism . It functions as a critical intermediate within biosynthetic pathways, specifically facilitating the synthesis of sugar nucleotides . It is a natural mannosyl donor and substrate for mannosyltransferases that catalyses mannosylation, for instance during the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .

Synthesis Analysis

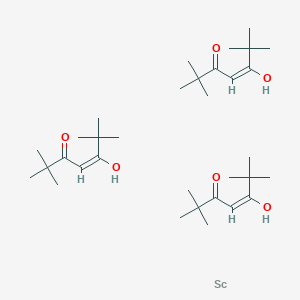

The synthesis of GDP-D-mannose disodium salt is usually achieved through chemical synthesis or enzyme-catalyzed reactions . The enzyme-catalyzed method is more common, using corresponding enzymes in yeast or bacteria to catalyze the combination of mannose with GDP to form GDP-D-mannose, which then reacts with sodium salt to generate GDP-D-mannose disodium salt .Molecular Structure Analysis

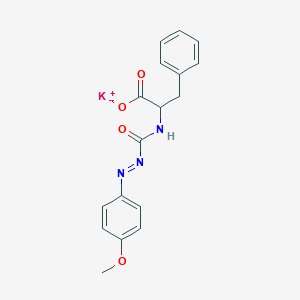

The molecular formula of GDP-D-mannose disodium salt is C16H23N5O16P2Na2, and its molecular weight is 649.30 . It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism .Chemical Reactions Analysis

GDP-D-mannose disodium salt is the donor substrate for mannosyltransferases and the precursor of GDP-β-L-fucose . It gives a competitive inhibition with respect to GTP and an uncompetitive inhibition with respect to mannose-1-P .Physical And Chemical Properties Analysis

GDP-D-mannose disodium salt is a white to off-white powder . It has good solubility in warm water . This compound is stable at room temperature and can be preserved for a long time under appropriate storage conditions .Aplicaciones Científicas De Investigación

1. Plant Biology and Glycoprotein Synthesis

- GDP-D-mannose is crucial in the synthesis of GDP-L-fucose, a constituent of structural polysaccharides and glycoproteins in organisms. Mutations in the GDP-D-mannose-4,6-dehydratase gene impact the synthesis of GDP-L-fucose in Arabidopsis thaliana (Bonin et al., 1997).

2. Enzymatic Synthesis and Characterization

- GDP-D-mannose is used by enzymes in mung bean seedlings to produce a glucomannan, a type of polysaccharide. This process involves the transfer of mannose from GDP-D-mannose to form various oligosaccharides (Elbein & Hassid, 1966).

3. Stress Tolerance in Plants

- In a study on alfalfa, overexpression of a gene related to GDP-mannose 3′, 5′-epimerase enhanced the plant's tolerance to acid, drought, and salt stress, potentially through increased ascorbate accumulation (Ma et al., 2014).

4. Biosynthesis in Aorta

- A study on bovine aorta revealed that GDP-D-mannose is involved in the biosynthesis of lipid-linked sugars and glycoproteins, indicating its importance in mammalian tissue biochemistry (Chambers & Elbein, 1975).

5. Structural and Kinetic Analysis

- Research on Escherichia coli's GDP-mannose 4,6 dehydratase provided insights into the enzyme's catalytic mechanism and regulation, revealing its role in GDP-fucose metabolism (Somoza et al., 2000).

6. Enhanced Oxidative Stress Tolerance

- Overexpression of GDP-Mannose 3′,5′-epimerase in tomato led to enhanced tolerance to oxidative stress, cold, and salt, again emphasizing the role of GDP-D-mannose in plant stress responses (Zhang et al., 2011).

7. Role in Pathogenic Bacteria

- GDP-perosamine synthase, which uses GDP-D-mannose as a substrate, plays a role in the formation of certain bacterial O-antigens, highlighting its importance in microbial polysaccharides (Cook & Holden, 2008).

8. Involvement in Polysaccharide Biosynthesis

- In a study on Dendrobium officinale, GDP-mannose pyrophosphorylase was shown to be involved in the biosynthesis of mannose-containing polysaccharides and in mediating plant responses to salt stress (He et al., 2017).

9. Enzyme Synthesis of Mannans

- GDP-mannose is identified as a precursor in the enzymatic synthesis of yeast mannan, demonstrating its role in fungal cell wall biosynthesis (Algranati et al., 1963).

Safety And Hazards

Direcciones Futuras

GDP-D-mannose disodium salt has been used as a component of ATP regeneration system for in vitro vesicle formation from Saccharomyces cerevisiae microsomes . It has also been used as a component of the buffer for mannosyl transferase activity assay . These findings provide novel insights into the complexity and diversity of GDP-D-mannose disodium salt among important rhizobia and suggest considering a broader framework of biofilm for future research .

Propiedades

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-RAUZPKMFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468728 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GDP-D-mannose disodium salt | |

CAS RN |

148296-46-2 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)